Hexafluorophosphate

描述

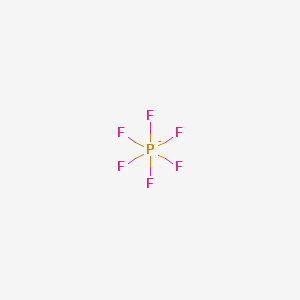

Structure

2D Structure

属性

IUPAC Name |

hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6P/c1-7(2,3,4,5)6/q-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQLCJWAZJINEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6P- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.9641810 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16919-18-9, 16941-11-0, 17084-13-8 | |

| Record name | Hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16919-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexafluorophosphate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016919189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphate(1-), ammonium | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Potassium fluophosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphate(1-), ammonium | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphate(1-), hexafluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAFLUOROPHOSPHATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JV86J4A30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Hexafluorophosphate Compounds

Industrial Scale Preparation Techniques

For large-scale production, efficiency, cost-effectiveness, and safety are paramount. The primary industrial methods for producing hexafluorophosphate salts involve either aqueous-phase fluorination or the reaction of phosphorus halides with hydrofluoric acid.

Aqueous-Phase Fluorination of Phosphate (B84403) Salts

One industrial route involves the fluorination of phosphate compounds in an aqueous medium. For instance, hexafluorophosphoric acid can be produced by reacting phosphoric acid with aqueous hydrofluoric acid. google.com This acid can then be neutralized with a suitable base to yield the desired this compound salt. For example, neutralization with sodium hydroxide (B78521) produces sodium this compound.

A patented method describes the production of a this compound salt by neutralizing hexafluorophosphoric acid with an organic Lewis base to form an organic this compound salt. This intermediate is then reacted with an alkali hydroxide in a non-aqueous suspension to precipitate the alkali this compound salt. google.com

Another approach utilizes a HxPOyFz aqueous solution, a hydrofluoric acid aqueous solution, and a metal fluoride (B91410) (MF·r(HF)) as raw materials. googleapis.com This method is noted for its use of readily available materials and improved reaction control. googleapis.com

Reaction of Phosphorus Halides with Hydrofluoric Acid

A prevalent industrial method for synthesizing this compound salts is the reaction of phosphorus pentachloride (PCl₅) with hydrofluoric acid (HF). wikipedia.orgguidechem.com This reaction can be represented by the general equation:

PCl₅ + MCl + 6HF → M[PF₆] + 6HCl wikipedia.org

Here, MCl represents an alkali or ammonium (B1175870) halide. This process is often used for producing lithium this compound (LiPF₆), a key electrolyte in lithium-ion batteries. The synthesis typically involves reacting phosphorus pentachloride with anhydrous hydrogen fluoride to produce phosphorus pentafluoride (PF₅) gas. globallcadataaccess.orggoogleapis.com This PF₅ gas is then reacted with a solution of lithium fluoride in anhydrous hydrogen fluoride to produce LiPF₆. globallcadataaccess.orglithium-chemical.com

PCl₅ + 5HF → PF₅ + 5HCl globallcadataaccess.org

PF₅ + LiF → LiPF₆ globallcadataaccess.org

This method, often referred to as the hydrofluoric acid solvent method, is a dominant process for large-scale industrial production. lithium-chemical.com

| Parameter | Aqueous Fluorination | Reaction of PCl₅ with HF |

| Primary Reactants | Phosphoric acid, Hydrofluoric acid | Phosphorus pentachloride, Hydrofluoric acid |

| Key Intermediate | Hexafluorophosphoric acid | Phosphorus pentafluoride |

| Advantages | Utilizes readily available materials | Established and widely used for high-purity products |

| Challenges | Requires careful control of neutralization | Handling of highly corrosive and toxic HF and PCl₅ |

Laboratory-Scale Synthetic Routes for Specific this compound Derivatives

In a laboratory setting, the focus shifts towards the synthesis of specific this compound compounds with tailored properties, often for research and development purposes.

Preparation of Aluminum this compound Complexes

The synthesis of aluminum this compound (Al(PF₆)₃) has been reported for the first time, presenting a novel electrolyte material. acs.orgacs.orgnih.govchemrxiv.org The preparation involves the reaction of ammonium this compound (NH₄PF₆) with triethylaluminum (B1256330) (Et₃Al) in an inert atmosphere, typically within a glovebox due to the air and moisture sensitivity of the reactants. doi.org

The reaction can be summarized as: 3NH₄PF₆ + Al(C₂H₅)₃ → Al(PF₆)₃ + 3NH₃ + 3C₂H₆

Anhydrous dimethyl sulfoxide (B87167) (DMSO) is often used as a solvent for this reaction. acs.orgdoi.org The resulting Al(PF₆)₃ can be isolated as a white powder after recrystallization from toluene. doi.org Single crystal X-ray diffraction has revealed the structure of the synthesized complex to be Al(DMSO)₆₃. acs.orgnih.gov

Synthesis of Tetramethylchloroformamidinium this compound

N,N,N',N'-tetramethylchloroformamidinium this compound (TCFH) is a valuable reagent in organic synthesis, particularly for peptide coupling. wikipedia.org It can be prepared from tetramethylurea using a chlorinating agent like oxalyl chloride, thionyl chloride, or phosphorus oxychloride, followed by a salt exchange reaction. wikipedia.org TCFH is a commercially available white solid. enamine.net This reagent is known for activating carboxylic acids for reactions with various nucleophiles to form amides, esters, and thioesters. wikipedia.orgorganic-chemistry.orgnih.gov

Preparation of Pyridinium (B92312) this compound

Pyridinium this compound (C₅H₅NHPF₆) serves as a useful intermediate in the synthesis of other this compound salts, such as LiPF₆. epa.gov It can be prepared by reacting pyridine (B92270) with hexafluorophosphoric acid (HPF₆). epa.govgoogle.com A straightforward method involves the dropwise addition of pyridine to an aqueous solution of HPF₆, leading to the immediate precipitation of pyridinium this compound. google.com This method is considered simpler and safer than older procedures that required low temperatures and hazardous reagents like phosphoryl chloride. google.comgoogle.com

The pyridinium salt can then be used to produce other hexafluorophosphates. For instance, reacting pyridinium this compound with a lithium compound, such as lithium hydroxide or lithium alkoxides, can yield a lithium pyridinium this compound solvate, which upon heating under vacuum produces high-purity LiPF₆. epa.govgoogle.com

| Compound | Starting Materials | Key Reaction Type |

| Aluminum this compound | Ammonium this compound, Triethylaluminum | Salt metathesis |

| Tetramethylchloroformamidinium this compound | Tetramethylurea, Chlorinating agent, this compound source | Chlorination followed by salt exchange |

| Pyridinium this compound | Pyridine, Hexafluorophosphoric acid | Acid-base neutralization |

Synthesis of this compound-Based Ionic Liquids

The synthesis of ionic liquids (ILs) featuring the this compound (PF₆⁻) anion is a significant area of research, driven by their unique properties such as thermal stability, non-flammability, and high ionic conductivity. tcichemicals.com A predominant and versatile method for preparing these compounds is through metathesis reactions, also known as anion exchange. researchgate.net

This process typically involves starting with a precursor salt containing the desired organic cation and a halide anion, such as an alkylimidazolium halide. This precursor is then reacted with a metal this compound salt, commonly potassium this compound (KPF₆) or sodium this compound (NaPF₆). researchgate.netedpsciences.org The driving force for the reaction is often the precipitation of the resulting metal halide (e.g., KCl, NaCl) in a suitable solvent, leaving the desired this compound IL in the solution. For instance, 1-butyl-3-methylimidazolium this compound ([BMIM][PF₆]) can be synthesized from the reaction of 1-butyl-3-methylimidazolium chloride with sodium this compound. edpsciences.org

A more contemporary and efficient approach involves a one-pot synthesis under microwave irradiation. This method allows for the direct synthesis of ILs like [BMIM][PF₆] from 1-butylbromide, 1-methylimidazole, and potassium this compound in a solvent-free environment. scientific.net This technique drastically reduces reaction times from hours to minutes compared to conventional two-step methods and eliminates the need for large quantities of organic solvents. scientific.net

The table below summarizes and compares these synthetic approaches.

Table 1: Comparison of Synthetic Routes for this compound Ionic Liquids

| Method | Reactants | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Metathesis (Anion Exchange) | Alkylimidazolium Halide, Metal this compound (e.g., KPF₆, NaPF₆) | Stirring in a solvent (e.g., acetonitrile) at room temperature | High versatility, widely applicable | Often requires a separate step to synthesize the halide precursor, potential for halide impurity | researchgate.net, orgsyn.org |

| One-Pot Microwave Synthesis | 1-Butylbromide, 1-Methylimidazole, KPF₆ | Solvent-free, microwave irradiation | Rapid reaction time, solvent-free ("green") process, higher yields | Requires specialized microwave equipment | scientific.net |

| Quaternization followed by Anion Exchange | Pyridine, Dichloroalkane, KPF₆ | Heating for quaternization, followed by anion exchange reaction | Allows for the creation of dicationic ILs | Multi-step process | rsc.org |

Purity Enhancement and Contaminant Control in this compound Synthesis

The performance of this compound compounds, particularly in high-tech applications like lithium-ion batteries, is critically dependent on their purity. thermofisher.com Therefore, stringent control over contaminants such as water and chloride is essential during and after synthesis.

Anhydrous Conditions and Moisture Management

This compound salts are notoriously sensitive to moisture. psu.eduontosight.ai The presence of water leads to the hydrolysis of the PF₆⁻ anion, a reaction that produces highly corrosive and toxic hydrogen fluoride (HF). psu.edulithium-chemical.com This degradation not only reduces the purity and performance of the final product but also poses significant safety risks and equipment corrosion challenges.

For applications such as lithium-ion batteries, the water content in lithium this compound (LiPF₆) must be exceptionally low, often specified at less than 10 parts per million (ppm). To achieve this, synthesis and handling must be conducted under rigorously anhydrous conditions. This involves using dried solvents, operating within an inert atmosphere (e.g., a nitrogen-filled glovebox), and employing raw materials that have been thoroughly dried. lithium-chemical.comorgsyn.org The 'ammonium salt' route, where NH₄PF₆ is reacted with a lithium source like butyllithium (B86547) (BuⁿLi) in the presence of a Lewis base, is an example of a method where anhydrous conditions are paramount to prevent side reactions and ensure the formation of a pure, crystalline product. psu.edu

Chloride-Free Synthesis Routes

Chloride (Cl⁻) is another critical contaminant that can negatively impact the electrochemical performance and safety of devices using this compound electrolytes. thermofisher.com Consequently, synthetic routes that inherently avoid or effectively remove chloride are highly desirable.

One patented approach to producing largely chloride-free lithium this compound involves a two-stage process. google.com

Stage 1: Phosphorus pentafluoride (PF₅) is generated from the reaction of calcium fluoride (CaF₂) with phosphorus pentachloride (PCl₅).

Stage 2: The resulting PF₅ gas is then reacted with hydrogen fluoride (HF) and a lithium halide to produce the final LiPF₆ product. This method is designed to yield LiPF₆ with less than 10 ppm of chloride. google.com

An alternative strategy for producing other this compound salts without chloride impurities is the use of silver this compound (AgPF₆). In this method, a metathesis reaction is carried out between AgPF₆ and a metal chloride (MCl). The reaction leverages the insolubility of silver chloride (AgCl), which precipitates out of the solution, driving the reaction to completion and yielding a chloride-free solution of the desired metal this compound (MPF₆).

Sub-ambient Crystallization Techniques

Crystallization is a vital step for purifying this compound salts post-synthesis. Performing this step at sub-ambient temperatures is a key technique for enhancing purity, particularly for thermally sensitive compounds like LiPF₆. Lowering the temperature helps to prevent thermal decomposition, which can occur during purification at higher temperatures.

This method involves dissolving the crude this compound salt in a suitable "good" solvent, often a polar aprotic solvent, followed by controlled cooling to induce crystallization. The choice of solvent system is critical. For instance, novel solvent blends are being explored to improve the stability of the PF₆⁻ anion during the process. Research on LiPF₆ has shown that optimal crystal growth occurs at temperatures between 283 K and 288 K (10 °C to 15 °C). This careful, low-temperature process allows for the formation of well-defined crystals with high purity, effectively separating them from soluble impurities left behind in the mother liquor. The technique is crucial for meeting the stringent purity requirements (<0.5 ppm Cl⁻, <10 ppm H₂O) for battery-grade materials.

Table 2: Sub-ambient Crystallization Parameters for this compound Purification

| Parameter | Specification/Finding | Purpose | Reference |

|---|---|---|---|

| Optimal Temperature Range | 283 K - 288 K (10 °C - 15 °C) | Prevents thermal decomposition, optimizes crystal growth kinetics | |

| Solvent Systems | Polar aprotic solvents (e.g., Acetonitrile), Novel blends (e.g., EC:DMC:EMC) | Effectively dissolve crude salt while ensuring stability of the PF₆⁻ anion |

| Moisture Control | <10 ppm H₂O | Prevents hydrolysis of the this compound anion | |

Mechanistic Investigations of Hexafluorophosphate Reactivity and Decomposition

Decomposition Pathways in Electrolyte Systems

The decomposition of the hexafluorophosphate anion in electrolyte systems is a complex process influenced by various components of the electrolyte and their impurities. The following sections detail the key reaction pathways that have been identified through extensive research.

Reactions with Inorganic Carbonates (e.g., Li₂CO₃)

Recent studies have highlighted that the decomposition of this compound, particularly in the form of lithium this compound (LiPF₆), is not solely dependent on hydrolysis but is significantly driven by chemical reactions with inorganic carbonates like lithium carbonate (Li₂CO₃). lbl.govacs.org Li₂CO₃ is a common component of the solid electrolyte interphase (SEI) that forms on the anode of lithium-ion batteries. lbl.govchemrxiv.org

Density functional theory (DFT) simulations have revealed a facile elementary decomposition mechanism where LiPF₆ reacts with Li₂CO₃ to produce key decomposition products such as lithium fluoride (B91410) (LiF) and phosphoryl fluoride (POF₃). lbl.govacs.orgchemrxiv.org This reaction is noteworthy as it can proceed without the need for water or electrochemical reduction under normal battery operating conditions. acs.org The reaction between phosphorus pentafluoride (PF₅), which is in equilibrium with LiPF₆, and Li₂CO₃ is vigorous. lbl.govchemrxiv.orgresearchgate.net The process involves an initial low-barrier addition step, followed by a concerted dissociation that yields LiF, carbon dioxide (CO₂), and lithium tetrafluorophosphate (LiPOF₄). lbl.gov LiPOF₄ can then further decompose to form additional LiF and POF₃. lbl.govchemrxiv.org

This reaction pathway is considered a major contributor to LiPF₆ decomposition, especially during the formation of the SEI. lbl.govchemrxiv.org The presence of Li₂CO₃ significantly lowers the stability of LiPF₆. acs.org Experimental investigations have confirmed that the reaction of Li₂CO₃ with LiPF₆ leads to the quantitative decomposition of the carbonate and the evolution of CO₂. acs.org

| Reactant | Key Products | Significance |

|---|---|---|

| LiPF₆ and Li₂CO₃ | POF₃, CO₂, LiF | A primary, non-hydrolytic decomposition pathway in Li-ion batteries. |

Role of Hydrolysis in this compound Decomposition

Historically, hydrolysis was considered the primary mechanism for this compound decomposition. acs.orgresearchgate.net The this compound anion is sensitive to moisture, and its reaction with water can lead to the formation of corrosive hydrofluoric acid (HF) and other phosphorus-containing species. ufinebattery.comchemategroup.comosti.gov The general hydrolysis reaction proceeds in steps:

LiPF₆ + H₂O → LiF + 2HF + POF₃ capes.gov.br

Further hydrolysis of POF₃ can occur: POF₃ + H₂O → HPO₂F₂ + HF

However, recent computational studies suggest that the direct hydrolysis of PF₅ (formed from LiPF₆) is kinetically limited at moderate temperatures. lbl.govacs.orgchemrxiv.orggithub.io The reaction involves high energy barriers, making it a slower process than the reaction with inorganic carbonates at room temperature. acs.org While hydrolysis is slow at ambient temperatures, it becomes more significant at elevated temperatures, typically above 60-70°C. wikipedia.orgufinebattery.com The presence of even trace amounts of water (e.g., <50 ppm) can trigger this degradation, especially at higher temperatures. ufinebattery.comosti.gov The rate of hydrolysis is also influenced by the Lewis acidity of the counter-cation, with decomposition rates following the trend Li⁺ > Na⁺ > K⁺. acs.org

Autocatalytic Mechanisms involving POF₃ Formation

The formation of phosphoryl fluoride (POF₃) through the pathways described above can trigger an autocatalytic decomposition cycle. psu.edu POF₃, a Lewis acid, can react with carbonate solvents or other species in the electrolyte, leading to the generation of products that further accelerate the decomposition of LiPF₆. psu.eduuri.eduresearchgate.net

Research indicates that POF₃ preferentially reacts with species containing highly anionic oxygens, such as those in Li₂CO₃. lbl.govacs.orgresearchgate.netchemrxiv.org This reaction can lead to the formation of difluorophosphate species like LiPF₂O₂. lbl.govacs.org These intermediates can then participate in a cycle that regenerates POF₃, perpetuating the decomposition of the electrolyte. However, calculations have shown that this autocatalytic cycle is often limited by a slow intramolecular fluorine transfer step, making it less likely to occur at modest temperatures but more accessible at elevated temperatures (e.g., >150°C). lbl.govgithub.io The presence of protic impurities, generated from hydrolysis, can also lead to the formation of species like OPF₂OR, which are suggested to be autocatalytic. psu.eduresearchgate.net

| Initiator | Key Intermediates | Limiting Factor |

|---|---|---|

| POF₃ | LiPF₂O₂, PF₂OOH | Slow intramolecular fluorine transfer; requires elevated temperatures. lbl.govgithub.io |

| Protic Impurities | OPF₂OR | Generation of these species can accelerate decomposition. psu.eduresearchgate.net |

Factors Influencing this compound Anion Stability

The stability of the this compound anion is not intrinsic but is heavily dependent on its chemical environment. Solvent systems, temperature, and the presence of other chemical species all play a crucial role in its decomposition kinetics.

Influence of Solvent Systems and Lewis Basicity

The choice of solvent significantly impacts the stability of the this compound anion. The anion's stability is influenced by the solvent's properties, such as its Lewis basicity, polarity, and ability to solvate ions. lbl.govacs.orgufinebattery.com In lithium-ion batteries, this compound salts are typically dissolved in a mixture of cyclic and linear organic carbonates, such as ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC). ufinebattery.comresearchgate.net

The decomposition of this compound can occur via reactions with solvents, especially in the presence of Lewis bases or species with highly charged oxygens that can be formed from solvent decomposition. lbl.govacs.org The reactivity of phosphorus fluorides like PF₅ and POF₃ is directed towards these basic sites. acs.org Therefore, controlling the availability of such species is key to enhancing electrolyte stability. lbl.govacs.org The solvation of the PF₆⁻ anion by different solvents also plays a role; for instance, EMC has been shown to favor the intercalation of PF₆⁻ into graphite (B72142) electrodes more than EC. researchgate.net The Lewis acidity of the cation associated with the this compound also dictates the rate of decomposition, as stronger Lewis acids can catalyze degradation pathways. acs.orgchemrxiv.org

Thermal Stability and Onset of Decomposition

Thermal stability is a critical parameter for electrolytes containing this compound. Pure, dry lithium this compound (LiPF₆) salt is thermally stable up to approximately 107°C, at which point it begins to dissociate into solid LiF and gaseous PF₅. capes.gov.brresearchgate.net Some studies indicate a higher decomposition temperature, with weight loss occurring at 200°C. wikipedia.org

The presence of impurities, particularly water, drastically reduces the thermal stability of LiPF₆. With water present, the onset of decomposition can be lowered to around 87°C (360 K), proceeding via hydrolysis to form POF₃ and HF. capes.gov.brosti.gov In electrolyte solutions, the decomposition is more complex. While some studies show no direct thermally induced reaction between LiPF₆ and carbonate solvents like EC, DMC, or EMC up to certain temperatures in the absence of catalysts, other research indicates that electrolytes based on LiPF₆ have poor stability at elevated temperatures (e.g., >60°C). capes.gov.brosti.govpsu.edu Thermal decomposition of these electrolytes can generate a variety of products, including CO₂, alkyl fluorides, and various fluorophosphates. psu.eduuri.eduresearchgate.net The decomposition temperature can also be influenced by the cation, with tetrabutylammonium (B224687) this compound decomposing between 280-370°C. mdpi.comresearchgate.net

| Condition | Decomposition Onset Temperature | Primary Products | Reference |

|---|---|---|---|

| Pure, dry LiPF₆ salt | ~107 °C | LiF, PF₅ | capes.gov.brresearchgate.net |

| LiPF₆ with trace water | ~87 °C | POF₃, HF, LiF | capes.gov.brosti.gov |

| LiPF₆ in carbonate electrolyte | >60 °C | CO₂, RF, OPF₃, Fluorophosphates | psu.edu |

Control of Reactivity for Interphase Design in Electrochemical Systems

The reactivity of the this compound (PF₆⁻) anion, particularly within the context of lithium-ion batteries (LIBs), is a critical factor that governs the formation and properties of the solid electrolyte interphase (SEI). While some decomposition of the common electrolyte salt, lithium this compound (LiPF₆), is necessary to form a protective SEI layer on the anode, uncontrolled and continuous degradation can severely limit battery lifespan and performance. chemrxiv.org Therefore, controlling this reactivity is a key strategy for the rational design of stable and effective interphases.

Research using density functional theory (DFT) has revealed that the decomposition of LiPF₆ is not primarily driven by hydrolysis from trace water, as once widely believed, but by chemical reactions with components of the SEI itself, especially lithium carbonate (Li₂CO₃). chemrxiv.orguni-leipzig.denih.gov The process begins with the dissociation of LiPF₆ into lithium fluoride (LiF) and the highly reactive Lewis acid, phosphorus pentafluoride (PF₅). chemrxiv.org This PF₅ intermediate readily reacts with Li₂CO₃, which is abundant at the negative electrode during the initial SEI formation. chemrxiv.orgresearchgate.net This reaction is vigorous and proceeds through a low-energy barrier pathway to yield products like phosphoryl fluoride (POF₃) and other organophosphorus compounds that become integrated into the SEI. chemrxiv.orgresearchgate.net

The key to interphase design lies in moderating these decomposition pathways. chemrxiv.orgnih.gov Strategies to control PF₆⁻ reactivity focus on several key areas:

Limiting Reactant Availability: Since the reaction between PF₅ and Li₂CO₃ is a major decomposition route, controlling the abundance and distribution of inorganic carbonate species within the SEI can manage the rate of LiPF₆ breakdown. chemrxiv.orgnih.govresearchgate.net This includes influencing the initial formation chemistry to favor more stable SEI components.

Controlling Ion Transport: The decomposition can occur wherever the PF₆⁻ anion comes into contact with reactive species like Li₂CO₃. chemrxiv.org Therefore, designing a dense and less porous SEI that limits the transport of PF₆⁻ anions from the bulk electrolyte to the electrode surface can effectively stifle ongoing degradation reactions. chemrxiv.orgnih.govdntb.gov.ua

Utilizing Electrolyte Additives: A widely adopted and effective method for controlling this compound reactivity is the introduction of electrolyte additives. These molecules can function through several mechanisms. Film-forming additives, such as fluoroethylene carbonate (FEC) or vinylene carbonate (VC), are preferentially reduced at the anode to create a more stable and robust SEI layer that physically passivates the electrode and limits electrolyte decomposition. scispace.com Other additives act as scavengers, reacting with and neutralizing harmful decomposition products. For instance, tris(trimethylsilyl) phosphite (B83602) (TMSP) can eliminate trace amounts of hydrogen fluoride (HF) that form from side reactions, preventing it from damaging the electrode surfaces. x-mol.net Additives like malonic acid-decorated fullerene (MA-C₆₀) have been shown to trap water molecules, suppressing the hydrolysis of LiPF₆ and deactivating reactive oxygen species that can degrade the electrolyte. nih.gov

The following table summarizes key decomposition reactions and strategies for their control.

| Reaction/Process | Key Reactants | Primary Products | Control Strategy | Impact on Interphase Design |

| Initial Salt Decomposition | LiPF₆ | LiF, PF₅ | Stabilize LiPF₆, Limit PF₅ formation | Reduces source of reactive species |

| Reaction with SEI Components | PF₅, Li₂CO₃ | LiF, CO₂, POF₃, LiPOF₄ | Limit exposure of PF₅ to carbonates | Creates a more chemically stable SEI, reduces gas generation |

| Autocatalysis | POF₃, Li₂CO₃ | LiPF₂O₂, CO₂ | Limit transport of POF₃, Scavenge POF₃ | Prevents cascading decomposition reactions |

| Hydrolysis (minor pathway) | LiPF₆, H₂O | POF₃, HF | Use of water scavengers (e.g., additives) | Minimizes corrosive HF, enhances long-term stability |

| Additive-Modified SEI Formation | Additives (e.g., FEC, VC, TMSP) | Stable SEI components | Incorporate functional additives | Forms a robust, passivating layer that limits electrolyte contact |

This compound-Triggered Hydrogen Isotope Exchange Reactions

In a significant departure from its well-known role in electrochemistry, the this compound (PF₆⁻) anion has been identified as a catalyst for hydrogen isotope exchange (HIE) reactions. chemrxiv.orgresearchgate.net This recently discovered reactivity provides a novel and highly effective method for the deuteration of aromatic compounds under remarkably mild conditions. chemrxiv.orgresearchgate.net The process allows for the late-stage incorporation of deuterium (B1214612) into a wide array of organic molecules, a critical tool for mechanistic studies, pharmaceutical development, and metabolic tracing. researchgate.net

The reaction is typically carried out using catalytic amounts of a this compound salt, such as potassium this compound (KPF₆), in a fluorinated solvent, notably deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d₁), with deuterated water (D₂O) serving as the deuterium source. chemrxiv.org Spectroscopic and computational studies have revealed a unique activation mechanism. chemrxiv.orgnih.govresearchgate.net The highly polar and structured environment created by the HFIP-d₁ solvent forms an interactive hydrogen-bonding network around the PF₆⁻ anion. chemrxiv.org This network activates the phosphorus-fluorine (P-F) bond, which is typically considered inert. chemrxiv.orgresearchgate.net

The method has demonstrated broad applicability for the deuteration of various electron-rich aromatic and heteroaromatic compounds. High levels of deuterium incorporation have been achieved with excellent yields for substrates that are often challenging to deuterate using traditional methods. chemrxiv.orgresearchgate.net

The table below presents findings from research on this HIE reaction for several classes of aromatic compounds. chemrxiv.org

| Substrate Class | Example Substrate | Catalyst Loading (mol%) | Reaction Conditions | Deuterium Incorporation (%) | Yield (%) |

| Phenols | Phenol | 20 | HFIP-d₁, D₂O, rt, 12h | >99 (ortho, para) | 98 |

| Anilines | Aniline | 20 | HFIP-d₁, D₂O, rt, 12h | >99 (ortho, para) | 97 |

| Anisoles | Anisole | 10 | HFIP-d₁, D₂O, rt, 12h | >99 (ortho, para) | 99 |

| Heterocycles | Indole | 20 | HFIP-d₁, D₂O, rt, 12h | >99 (C2, C3, C4, C6) | 96 |

| Naphthols | 2-Naphthol | 20 | HFIP-d₁, D₂O, rt, 12h | >99 (multiple positions) | 98 |

This this compound-triggered HIE offers a powerful and accessible platform for synthesizing deuterated building blocks, pharmaceuticals, and natural products, capitalizing on the activation of strong bonds under ambient conditions. chemrxiv.orgresearchgate.net

Electrochemical Performance and Interfacial Dynamics of Hexafluorophosphate Based Systems

Hexafluorophosphate as Electrolyte Salt in Advanced Energy Storage Devices

The this compound anion (PF₆⁻) is a cornerstone of modern energy storage technology, primarily utilized as a salt in the electrolyte of various battery systems. Its widespread adoption is due to a favorable combination of properties, including good ionic conductivity, a wide electrochemical stability window, and its ability to form protective layers on electrode surfaces.

Lithium this compound (LiPF₆) is the most common electrolyte salt used in commercial lithium-ion batteries (LIBs). wikipedia.orgrheosense.com Its dominance is rooted in a well-balanced set of electrochemical characteristics. ufinebattery.com When dissolved in a mixture of organic carbonate solvents—typically ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and/or ethyl methyl carbonate (EMC)—LiPF₆ dissociates into lithium cations (Li⁺) and this compound anions (PF₆⁻). wikipedia.orgrheosense.comufinebattery.com This creates a conductive medium that allows for the efficient transport of lithium ions between the anode and cathode during the charge and discharge cycles. ufinebattery.com

Key attributes of LiPF₆ that contribute to its suitability in LIBs include:

High Ionic Conductivity : Solutions of LiPF₆ in carbonate solvents achieve high ionic conductivity, often around 10 mS/cm, which is essential for fast charging and high power output. ufinebattery.com

Electrochemical Stability : It possesses a moderate electrochemical stability window, typically within the 3 to 4.5V range, which is compatible with the operating voltages of common high-voltage cathodes. ufinebattery.com

Protective Interphase Formation : LiPF₆ plays a crucial role in the formation of a stable solid electrolyte interphase (SEI) on graphite (B72142) anodes. ufinebattery.com This passivating layer is formed during the initial charging cycle through the decomposition of the electrolyte and prevents further detrimental reactions between the electrolyte and the anode, extending the battery's lifespan. ufinebattery.com

Aluminum Current Collector Passivation : The this compound anion is valued for its ability to passivate the aluminum current collector used for the cathode, protecting it from corrosion at high potentials. wikipedia.orgchemategroup.com The protective film formed in LiPF₆ solutions is stable and does not break down at potentials up to approximately 4.5 V. dtic.mil

| Property | Value/Description | Reference |

|---|---|---|

| Electrolyte Salt | 1.0M Lithium this compound (LiPF₆) | acemenergy.com |

| Solvent | Ethylene Carbonate (EC), Dimethyl Carbonate (DMC), Diethyl Carbonate (DEC) in a 1:1:1 volume ratio | acemenergy.com |

| Ionic Conductivity | ~7.4-10 mS/cm | ufinebattery.comacemenergy.com |

| Max Voltage | 4.5V | acemenergy.com |

| Anode Compatibility | Forms a stable SEI on graphite surfaces | chemategroup.com |

| Cathode Collector Compatibility | Passivates aluminum foil against corrosion | wikipedia.orgchemategroup.com |

As interest grows in sodium-ion batteries (SIBs) as a more sustainable alternative to LIBs, sodium this compound (NaPF₆) has been widely investigated as the primary electrolyte salt. msesupplies.comdiva-portal.org NaPF₆ is highly soluble in the organic solvents used in battery electrolytes and demonstrates good anodic stability, making it a logical counterpart to LiPF₆. researchgate.netsigmaaldrich.com Electrolytes based on NaPF₆ have shown superior conductivity and stability compared to some other sodium salts. researchgate.net

However, the suitability of NaPF₆ in SIBs is undergoing critical re-evaluation. diva-portal.org Research indicates that while NaPF₆ is effective at preventing the corrosion of the aluminum current collector, it may not consistently facilitate the formation of an adequate passivating layer on the negative electrode. diva-portal.org This suggests that in NaPF₆-based systems, the solvent and any additives play a more central role in the formation and stability of the SEI. diva-portal.org The performance of NaPF₆ is often compared with alternative fluorine-free salts, such as sodium bis(oxalato)borate, which, despite lower solubility, can show comparable conductivities at similar concentrations and may contribute more significantly to the passivation of the negative electrode. diva-portal.org

The application of this compound salts in aluminum batteries is an emerging area of research. In the context of lithium-ion batteries, the this compound anion is known to form a stable protective film on aluminum surfaces, preventing corrosion at high voltages. dtic.mil This property is also relevant for developing electrolytes for aluminum-based battery chemistries. The synthesis and electrochemical properties of aluminum this compound have been explored for potential use in these next-generation batteries. nih.gov However, a significant challenge remains: common current collector materials, including aluminum itself, are susceptible to oxidation at the high operating voltages required for the positive electrodes in aluminum batteries. nih.gov Therefore, the development of stable electrolyte formulations, potentially involving this compound salts, is critical for the advancement of rechargeable aluminum batteries.

Ionic Conductivity and Charge Transport Properties in this compound Electrolytes

Ionic conductivity is a critical parameter for an electrolyte, as it dictates the rate at which ions can move between the electrodes, directly impacting the battery's power capabilities and charging speed. bicodi.comlidsen.com Electrolytes based on lithium this compound (LiPF₆) dissolved in carbonate solvent mixtures are known for their high ionic conductivity, typically in the range of 1 to 10 mS/cm. ufinebattery.comlidsen.com

Salt Concentration : The relationship between salt concentration and ionic conductivity is not linear. Conductivity initially increases as more charge carriers are added, but beyond an optimal concentration (often near 1.0 M), it begins to decrease due to increased solution viscosity and ion-pairing, which impede ion mobility. lidsen.comsci-hub.se

Solvent System : The choice of organic solvents and their mixing ratio significantly affects viscosity and the solvent's ability to dissociate the salt into free ions. rheosense.com Low-viscosity linear carbonates are often mixed with high-dielectric-constant cyclic carbonates to achieve a balance of properties. rheosense.com

Temperature : As temperature increases, electrolyte viscosity decreases and ion mobility increases, leading to higher ionic conductivity. rheosense.com Conversely, at low temperatures, performance can be limited by freezing electrolytes and sluggish ion transport. dtic.mil

Transference Number : The cation transference number represents the fraction of the total ionic current carried by the cations (e.g., Li⁺). In many liquid electrolytes, this number is below 0.5, meaning that the anions carry a significant portion of the current. lidsen.com For LiPF₆ in an EC and ethyl methyl carbonate (EMC) mixture, the Li⁺ transference number has been observed to decrease as the salt concentration increases. lidsen.com

| Electrolyte System | Ionic Liquid Anion | Highest Ionic Conductivity (S·cm⁻¹) | Reference |

|---|---|---|---|

| Biopolymer with 1-butyl-3-methylimidazolium this compound | This compound (PF₆⁻) | (1.47 ± 0.02) × 10⁻⁴ | nih.gov |

| Biopolymer with 1-butyl-3-methylimidazolium trifluoromethanesulfonate | Trifluoromethanesulfonate (Tf⁻) | (3.21 ± 0.01) × 10⁻⁴ | nih.gov |

Solid Electrolyte Interphase (SEI) Formation and Characteristics

The formation of a solid electrolyte interphase (SEI) is a defining characteristic of batteries using this compound electrolytes, particularly in lithium-ion systems with graphite anodes. This thin, ionically conductive but electronically insulating layer forms on the anode surface during the initial charge, resulting from the decomposition of electrolyte components. nih.govresearchgate.net While the SEI is essential for stable battery operation by preventing continuous electrolyte degradation, its ongoing growth throughout the battery's life contributes to capacity loss. researchgate.netresearchgate.net

The growth of the SEI is a complex process involving the decomposition of both the solvent and the this compound salt. researchgate.net Density functional theory (DFT) studies have provided significant insight into the decomposition mechanisms of LiPF₆ under conditions typical for SEI formation. acs.orgresearchgate.net

A key proposed mechanism suggests that LiPF₆ decomposition does not necessarily depend on the presence of trace water (hydrolysis) or direct electrochemical reduction. lbl.gov Instead, it can occur via rapid, purely chemical reactions with species that are themselves products of electrolyte reduction, such as lithium carbonate (Li₂CO₃). acs.orglbl.gov

The process can be summarized as:

LiPF₆ is in equilibrium with lithium fluoride (B91410) (LiF) and phosphorus pentafluoride (PF₅).

The highly reactive PF₅ can then react with Li₂CO₃, which is abundant during the early stages of SEI formation on the anode. acs.org

This reaction yields key inorganic SEI components, including additional LiF and phosphoryl fluoride (POF₃). acs.orgresearchgate.netlbl.gov

This chemical pathway can occur anywhere within the SEI where both PF₅ (derived from LiPF₆) and Li₂CO₃ are present, not just at the immediate surface of the anode. acs.orglbl.gov The growth of the SEI is understood to be a multi-step process that can begin with the nucleation of these inorganic nanoparticles. nih.gov These nanoparticles then become part of a larger mosaic structure, which also includes organic decomposition products from the carbonate solvents. nih.gov The continued, slow growth of the SEI layer over many cycles is thought to be limited by the transport of electrons or electrolyte species through the already-formed layers. researchgate.net

Impact of this compound on SEI Composition and Morphology

The decomposition of the LiPF₆ anion, along with the reduction of solvent molecules like ethylene carbonate (EC), dictates the SEI's structure. A key inorganic component of the SEI derived directly from the salt is lithium fluoride (LiF). researchgate.netnih.gov The reduction of PF₆⁻ is a complex process that leads to the formation of this highly insulating but ionically conductive species. researchgate.net Modeling efforts have described the formation of a heterogeneous SEI structure, often characterized by an inner, dense inorganic layer rich in LiF and an outer, more porous organic layer. nih.govacs.orgrsc.org

The decomposition of carbonate solvents, such as ethylene carbonate (EC) and ethyl methyl carbonate (EMC), occurs alongside LiPF₆ reduction, contributing other significant components to the SEI. These include lithium carbonate (Li₂CO₃), lithium alkyl carbonates, and various polymeric species. nih.govnih.gov The interplay between the decomposition products of the salt and the solvent results in a complex, multi-layered interphase. For instance, studies have identified a layered structure with an innermost LiF layer, followed by lithium carbonate, and an outer porous organic film. nih.govacs.org

Table 1: Key SEI Components in this compound-Based Electrolytes

| Component | Origin | Role in SEI |

|---|---|---|

| Lithium Fluoride (LiF) | Reductive decomposition of LiPF₆ | Forms a dense, stable inorganic layer; suppresses dendrite growth. researchgate.netrsc.org |

| Lithium Carbonate (Li₂CO₃) | Decomposition of carbonate solvents (e.g., EC, EMC) | Major inorganic component; contributes to the passivation layer. nih.govnih.gov |

| Lithium Alkyl Carbonates | Decomposition of carbonate solvents | Organic components that form a more porous outer layer. researchgate.net |

Electrolyte Additives and Their Influence on SEI Passivation

To enhance the stability and performance of the SEI in this compound-based electrolytes, various additives are commonly introduced. These additives are designed to be preferentially reduced or oxidized at the electrode surfaces, forming a more robust and effective passivation layer than what is formed by the salt and solvents alone. nih.govacs.org The primary goal is to create a stable SEI that minimizes continuous electrolyte decomposition, thus improving Coulombic efficiency and cycle life. nih.govresearchgate.net

Fluoroethylene carbonate (FEC) is one of the most effective and widely studied additives. researchgate.netmdpi.com FEC molecules are reduced at a higher potential than the primary carbonate solvents. acs.org This preferential reduction leads to the formation of a thinner, denser, and more uniform SEI that is particularly rich in lithium fluoride (LiF). nih.govacs.orgmdpi.com This LiF-rich interphase is highly effective at suppressing the growth of lithium dendrites and provides better mechanical stability to accommodate the volume changes of anodes like silicon during cycling. mdpi.comresearchgate.net Real-time observations have shown that FEC facilitates the nucleation and growth of LiF-based nanoparticles, which are then bound by an organic film from solvent decomposition, creating a highly passivating layer. nih.govacs.org

Vinylene carbonate (VC) is another common additive that improves SEI stability. researchgate.netevengineeringonline.com VC polymerizes on the anode surface, creating a flexible and stable SEI layer that can better withstand anode volume expansion. diva-portal.orgevengineeringonline.com This polymeric network helps to prevent the cracking of the SEI and the subsequent exposure of the reactive anode surface to the electrolyte. researchgate.net

Other additives can provide synergistic effects. Tris(trimethylsilyl) phosphite (B83602) (TMSP), for example, can be used in conjunction with potassium this compound (KPF₆). doi.org In this system, KPF₆ helps to suppress dendrite growth through an electrostatic shielding mechanism, while TMSP acts as an HF scavenger and forms a protective film on the cathode. doi.org This dual-additive approach demonstrates how multiple components can be used to stabilize both the anode and cathode interfaces simultaneously.

Table 2: Influence of Common Electrolyte Additives on SEI Properties

| Additive | Primary Function | Impact on SEI Composition | Resulting SEI Properties |

|---|---|---|---|

| Fluoroethylene Carbonate (FEC) | Preferential Reduction | Promotes a LiF-rich SEI. nih.govmdpi.com | Thinner, denser, more uniform, mechanically stable. nih.govacs.org |

| Vinylene Carbonate (VC) | Surface Polymerization | Forms a polymeric network (e.g., polyvinyl carbonate). diva-portal.org | Flexible, stable, prevents further electrolyte decomposition. evengineeringonline.comresearchgate.net |

| Tris(trimethylsilyl) phosphite (TMSP) | HF Scavenging, Film Formation | Forms a protective film on the cathode. doi.org | Reduces parasitic reactions, improves interfacial stability. doi.org |

Reversibility of Metal Deposition-Stripping Processes in this compound Electrolytes

The reversibility of the metal deposition and stripping process, particularly for lithium metal anodes, is a critical factor for the development of high-energy-density batteries. In conventional this compound-based electrolytes, achieving high reversibility is challenging due to several inherent issues. rsc.org The primary obstacles are the formation of dendritic or mossy lithium during plating and the creation of electrically isolated "dead lithium" during stripping. rsc.orgjecst.orgresearchgate.net These issues lead to low Coulombic efficiency (CE), rapid capacity fade, and potential safety hazards from internal short circuits. rsc.orgquantumscape.com

The nature of the SEI formed in LiPF₆ electrolytes plays a crucial role in this process. During repeated plating and stripping cycles, the large volume changes of the lithium metal anode cause the SEI to crack and rupture. rsc.org This exposes fresh, highly reactive lithium metal to the electrolyte, triggering further electrolyte decomposition to repair the SEI. This continuous consumption of both lithium and electrolyte is a major source of irreversibility and low CE. rsc.org

The initial state of the lithium surface also impacts reversibility. A native passivation layer, typically composed of Li₂O, on pristine lithium foil can lead to non-uniform lithium ion flux, which promotes uneven deposition and stripping from the outset. nih.gov Removing this initial layer can facilitate more uniform homo-epitaxial lithium deposition, significantly improving cycling stability and reversibility. nih.gov

Strategies to improve the reversibility of Li plating/stripping in this compound systems often focus on modifying the electrolyte to create a more stable and flexible SEI. The use of additives like FEC is one such approach. The resulting LiF-rich SEI has been shown to better suppress dendrite formation and lead to more compact and uniform lithium deposition. acs.org This improved morphology allows for more complete stripping of the deposited lithium, reducing the formation of dead lithium. acs.org

Another effective strategy is the use of highly concentrated electrolytes. nih.gov In these systems, a larger proportion of solvent molecules are coordinated with Li⁺ ions, reducing the amount of free solvent available to react with the lithium metal. nih.gov This leads to the formation of a more stable, inorganic-rich SEI and enables high-rate cycling with high CE. For example, a 4M LiFSI in DME electrolyte demonstrated a stable CE of over 98% for more than 1,000 cycles at a high current density of 4.0 mA cm⁻². nih.gov

Table 3: Factors Affecting Reversibility of Li Plating/Stripping in this compound Electrolytes

| Factor | Observation | Impact on Reversibility |

|---|---|---|

| SEI Instability | The SEI cracks due to Li volume changes, consuming electrolyte and active Li. rsc.org | Lowers Coulombic efficiency and cycle life. |

| Dendrite Formation | Non-uniform deposition leads to dendritic or mossy structures. researchgate.netquantumscape.com | Increases risk of short circuits and formation of dead Li. |

| Electrolyte Concentration | Highly concentrated electrolytes (e.g., 4M LiFSI in DME) have less free solvent. nih.gov | Improves CE to >98% and enables high-rate cycling. nih.gov |

| Additives (e.g., FEC) | Promotes a dense, LiF-rich SEI that leads to more compact Li deposition. acs.org | Reduces dendrite growth and formation of dead Li. acs.org |

| Initial Li Surface | Native passivation layers cause non-uniform Li-ion flux. nih.gov | Removing the native layer promotes uniform deposition and improves stability. nih.gov |

Identification and Mitigation of Parasitic Reactions in this compound Electrolytes

Parasitic reactions are undesirable chemical and electrochemical side reactions that occur between the electrolyte and the electrodes, leading to battery degradation. In this compound-based systems, these reactions are a significant cause of capacity fade, impedance growth, and reduced cycle life. osti.govmdpi.com

One of the most well-known parasitic reactions involving LiPF₆ is its thermal instability and hydrolysis. LiPF₆ can decompose, especially at elevated temperatures, to form lithium fluoride (LiF) and the strong Lewis acid phosphorus pentafluoride (PF₅). researchgate.net In the presence of even trace amounts of water, which are difficult to completely eliminate from the cell, LiPF₆ hydrolyzes to form hydrofluoric acid (HF) and other species. acs.orgresearchgate.netosti.gov This HF is highly corrosive and can attack not only the SEI but also the cathode materials, leading to the dissolution of transition metals and structural degradation of the electrode. acs.orgosti.govcam.ac.uk These reactions are detrimental, causing the formation of an insulating, fluorophosphate-rich SEI and a pitted, inhomogeneous surface structure. acs.orgosti.gov

Another major class of parasitic reactions is the electrochemical oxidation of the electrolyte at the cathode surface, especially at high operating voltages (>4.3 V). osti.govresearchgate.net The carbonate solvents and the PF₆⁻ anion can be oxidized on the cathode surface, leading to the formation of a cathode electrolyte interphase (CEI), gas evolution (e.g., CO₂), and continuous consumption of the electrolyte. cam.ac.ukosti.gov This process increases the cell's internal resistance and contributes significantly to capacity loss. osti.gov

Several strategies have been developed to mitigate these parasitic reactions.

Additives: Specific additives can be introduced to counteract the harmful products of LiPF₆ decomposition. Additives like tris(trimethylsilyl) phosphite (TMSP) can act as HF and water scavengers, preventing the corrosive acid from damaging cell components. doi.org Other additives are designed to form a stable, protective CEI on the cathode surface, physically separating it from the reactive electrolyte and suppressing oxidation at high voltages. evengineeringonline.com

Fluorinated Electrolytes: Using fluorinated solvents, such as fluoroethylene carbonate (FEC) or di-2,2,2-trifluoroethyl carbonate, can significantly decrease parasitic heat flow and reaction rates at high voltages. researchgate.net These solvents can create more stable and fluorinated SEI and CEI layers that are more resistant to degradation. osti.gov

Concentrated Electrolytes: As with improving reversibility, highly concentrated electrolytes can also mitigate parasitic reactions. The unique solvation structure in these electrolytes enhances the oxidative stability of the solvent molecules, allowing for more stable cycling at high voltages. osti.gov

Table 4: Common Parasitic Reactions and Mitigation Strategies

| Parasitic Reaction | Description | Consequence | Mitigation Strategy |

|---|---|---|---|

| LiPF₆ Hydrolysis | Reaction of LiPF₆ with trace water to form HF. acs.orgosti.gov | Corrosion of electrodes, SEI degradation, transition metal dissolution. acs.orgcam.ac.uk | Use of HF/water scavenging additives (e.g., TMSP). doi.org |

| Thermal Decomposition | LiPF₆ decomposes into LiF and PF₅ at elevated temperatures. researchgate.net | PF₅ catalyzes further electrolyte breakdown and polymerization. researchgate.net | Use of additives that complex with PF₅; improved thermal management. researchgate.net |

| Electrolyte Oxidation | Solvents and PF₆⁻ oxidize on the cathode surface at high potentials. osti.govresearchgate.net | Impedance growth, capacity fade, gas generation. osti.gov | Employing high-voltage additives, fluorinated solvents, or concentrated electrolytes. evengineeringonline.comresearchgate.netosti.gov |

| Continuous SEI Growth | Repeated cracking and reformation of the SEI on the anode. rsc.org | Consumption of active lithium and electrolyte, leading to capacity loss. | Creating a more mechanically robust and flexible SEI with additives like FEC or VC. acs.orgevengineeringonline.com |

Coordination Chemistry of Hexafluorophosphate Anion in Metal Complexes

Role of Hexafluorophosphate as a Non-Coordinating or Weakly Coordinating Anion

The this compound anion, [PF₆]⁻, is widely recognized in coordination chemistry for its role as a non-coordinating or, more accurately, a weakly coordinating anion. wikipedia.orgwikipedia.orgchemeurope.com Its large size, octahedral geometry, and the distribution of the negative charge over six electronegative fluorine atoms contribute to its low nucleophilicity and minimal tendency to form strong coordination bonds with metal centers. wikipedia.org This characteristic is crucial in the synthesis and stabilization of cationic metal complexes, particularly those that are highly electrophilic or coordinatively unsaturated. wikipedia.orgchemeurope.com

Historically, along with tetrafluoroborate (B81430) ([BF₄]⁻) and perchlorate (B79767) ([ClO₄]⁻), this compound was considered a primary choice for a non-coordinating anion. wikipedia.orgchemeurope.com However, it is now understood that even these anions can coordinate to strongly electrophilic metal centers. wikipedia.orgchemeurope.com Despite this, this compound generally exhibits a lower coordinating ability compared to tetrafluoroborate and perchlorate. wikipedia.orgchemeurope.com The term 'weakly coordinating anion' is therefore often more precise. wikipedia.orgchemeurope.com

The "non-coordinating" nature of the this compound anion is exploited in various applications, including the synthesis of organometallic catalysts for reactions like alkene polymerization, hydrogenation, and hydrosilylation, where a vacant coordination site on the metal cation is essential for catalytic activity. wikipedia.org By not strongly binding to the metal center, the [PF₆]⁻ anion allows the cationic complex to interact with and activate substrates. Furthermore, salts containing the this compound anion are often soluble in organic solvents and resistant to hydrolysis, adding to their utility in synthetic inorganic and organometallic chemistry. wikipedia.org

Evidence for the weak coordination of the this compound anion has been observed in the solid-state structures of some metal complexes. For instance, in certain nickel(II) complexes, the [PF₆]⁻ anions are found in axial positions relative to the primary coordination plane of the metal, held by weak, essentially ionic interactions rather than forming strong covalent bonds. cdnsciencepub.com This weak interaction can sometimes be influenced by factors such as temperature, with reversible coordination being observed in some cases. cdnsciencepub.com

Synthesis and Structural Characterization of this compound Metal Complexes

Ruthenium(II) this compound Complexes

A variety of Ruthenium(II) this compound complexes have been synthesized and structurally characterized, often featuring polypyridyl or phosphine (B1218219) ligands. These complexes are of interest for their potential applications in areas such as catalysis and photochemistry. The this compound anion serves as a counterion, stabilizing the cationic Ru(II) center without strongly interfering with its coordination sphere.

A common synthetic strategy involves the reaction of a suitable ruthenium precursor, such as Ru(bpy)₂Cl₂ (where bpy is 2,2'-bipyridine), with a ligand in the presence of a this compound salt, or the use of a ruthenium starting material that already contains the [PF₆]⁻ anion. For example, the reaction of Ru(bpy)₂Cl₂ with 2,2'-dithiobis(5-nitropyridine) (B1204645) results in the cleavage of the S-S bond and the formation of the monocationic species [Ru(bpy)₂(S-Py-NO₂)]⁺, which is isolated as its this compound salt. tandfonline.com

Structural analyses of these complexes, typically performed using single-crystal X-ray diffraction, consistently reveal a distorted octahedral geometry around the Ru(II) ion. tandfonline.comresearchgate.netiucr.org For instance, in the structures of [Ru(H)(CO)(dtbbpy)(PPh₃)₂]PF₆ and [Ru(H)(CO)(bq)(PPh₃)₂]PF₆, the ruthenium center is coordinated to a hydrido, a carbonyl, two triphenylphosphine (B44618) ligands, and a bidentate α-diimine ligand. researchgate.netiucr.org The this compound anion is present in the crystal lattice but does not directly coordinate to the ruthenium atom, being involved in weak intermolecular interactions such as C-H···F contacts. researchgate.netiucr.org

Similarly, tris(heteroleptic) Ru(II) complexes, such as Ru(dmbpy)(dtbbpy)(p-COOMe-styryl-bpy)₂ and Ru(dmbpy)(dnbpy)(p-COOMe-styryl-bpy)₂, have been synthesized. nih.gov These complex structures are characterized using advanced NMR techniques due to the distinct magnetic environments of the different bipyridine ligands. nih.gov In the solid state, the this compound anions balance the charge of the cationic ruthenium complex.

The table below summarizes key structural features of selected Ruthenium(II) this compound complexes.

| Complex | Coordination Geometry | Key Structural Features | Reference |

| [Ru(H)(CO)(dtbbpy)(PPh₃)₂]PF₆ | Distorted Octahedral | Ru(II) coordinated to H⁻, CO, two PPh₃, and one dtbbpy ligand. [PF₆]⁻ as counterion. | researchgate.netiucr.org |

| [Ru(H)(CO)(bq)(PPh₃)₂]PF₆ | Distorted Octahedral | Ru(II) coordinated to H⁻, CO, two PPh₃, and one bq ligand. [PF₆]⁻ as counterion. | researchgate.netiucr.org |

| [Ru(bpy)₂(S-Py-NO₂)]PF₆ | Distorted Octahedral | Ru(II) coordinated to two bpy ligands and one nitropyridylsulfide ligand. | tandfonline.com |

| Ru(dmbpy)(dtbbpy)(p-COOMe-styryl-bpy)₂ | Octahedral | Tris(heteroleptic) complex with three different bipyridine ligands. | nih.gov |

Silver(I) this compound Complexes

Silver(I) this compound is a versatile reagent used in the synthesis of a wide range of silver complexes, often by abstracting a halide from another reactant to form insoluble silver halide, thereby driving the reaction forward. wikipedia.org The this compound anion in the resulting complexes is typically non-coordinating, allowing for the study of the coordination preferences of the silver(I) cation with various ligands.

The synthesis of these complexes generally involves the reaction of AgPF₆ with the desired ligand(s) in a suitable solvent. For instance, a series of mononuclear and binuclear Ag(I)-N-heterocyclic carbene (NHC) this compound complexes have been prepared by reacting the corresponding benzimidazolium this compound salts with silver(I) oxide in acetonitrile. nih.gov Another example is the synthesis of bis(4,5-dihydro-1H-benzo[g]indazole)silver(I) this compound, [Ag(N₂H₁₀C₁₁)₂]PF₆, from the reaction of the ligand with AgPF₆ in methanol. scirp.org

Structural characterization of these complexes by single-crystal X-ray diffraction reveals diverse coordination geometries around the silver(I) center, which is often influenced by the nature of the ligands and packing forces. A linear coordination geometry is common, as seen in [Ag(N₂H₁₀C₁₁)₂]PF₆, where the silver ion is coordinated to two nitrogen atoms from two separate ligands. scirp.org In this structure, the this compound anion acts as a counterion and participates in intermolecular hydrogen bonding (N-H···F and C-H···F) and weak Ag···F interactions that stabilize the crystal lattice. scirp.org

In other cases, such as the dinuclear complex Ag₂(1,8-naph)₂(H₂O)₁.₂₂, the silver centers are bridged by 1,8-naphthyridine (B1210474) ligands and also exhibit a significant argentophilic interaction (Ag···Ag). mdpi.com The this compound anions are present as counterions. mdpi.com The structure of bis(trimesitylphosphine)silver(I) this compound also shows a nearly linear P-Ag-P arrangement. acs.org

The table below presents structural information for several Silver(I) this compound complexes.

| Complex | Coordination Geometry | Key Structural Features | Reference |

| [Ag(N₂H₁₀C₁₁)₂]PF₆ | Linear | Ag(I) coordinated to two N atoms from two ligands. [PF₆]⁻ as counterion. | scirp.org |

| Ag₂(1,8-naph)₂(H₂O)₁.₂₂ | Distorted | Dinuclear complex with bridging 1,8-naphthyridine ligands and an Ag-Ag interaction. | mdpi.com |

| Bis(trimesitylphosphine)silver(I) this compound | Nearly Linear | Two-coordinate Ag(I) with a P-Ag-P angle of 175.7°. | acs.org |

| Ag(L)(CH₃OH)n (L = thiacalix google.comarene-bis-1,2;3,4-crown-2) | Distorted Tetrahedral | A 3-D coordination polymer with the silver ion coordinated by the ligand and methanol. | researchgate.net |

Lanthanide(III) this compound Complexes

The synthesis of lanthanide(III) this compound complexes is less common compared to those with other anions like nitrates or acetates, which are known to readily coordinate to the hard lanthanide ions. However, the use of this compound as a counterion can be advantageous in specific cases, for instance, when aiming to study the coordination of other ligands without competition from the anion.

The synthesis of lanthanide(III) complexes often involves the reaction of a lanthanide salt, such as a nitrate (B79036) or acetate (B1210297), with a ligand, followed by anion exchange or direct synthesis using a lanthanide this compound precursor if available. For example, a series of neutral mononuclear lanthanide complexes, [Ln(HL)₂(NO₃)₃], where HL is 4'-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid, were synthesized under solvothermal conditions from lanthanide nitrates. mdpi.com While this example does not directly involve this compound, it illustrates a common synthetic route for lanthanide coordination compounds.

Structural information on lanthanide(III) this compound complexes in the provided search results is limited. The focus of the available literature is more on lanthanide complexes with other counterions. For instance, the structures of [Ln₂(O₂CMe)₄(NO₃)₂(mepaoH)₂] (Ln = Nd, Eu, Gd, Tb, Dy) reveal dinuclear molecules with bridging acetate and chelating nitrate groups, resulting in 9-coordinate lanthanide centers. mdpi.comsemanticscholar.org Another study describes the synthesis and structure of lanthanide(III) nitrate complexes with a tetraiminodiphenolate macrocycle, where the coordination number of the lanthanide ion varies from nine to ten depending on the specific lanthanide and the coordination mode of the nitrate anions. nih.gov

While direct synthesis and structural data for lanthanide(III) this compound complexes are not extensively detailed in the provided search results, the general principles of lanthanide coordination chemistry suggest that the large, non-coordinating this compound anion would likely reside in the outer coordination sphere, serving to balance the charge of a cationic lanthanide complex.

Nickel(II) this compound Complexes

Nickel(II) this compound complexes have been synthesized to explore the coordination chemistry of nickel(II) with various ligands, often with an interest in their magnetic and electronic properties. The this compound anion is typically employed as a weakly coordinating counterion, allowing for the formation of complexes with specific geometries, such as square-planar or octahedral.

Synthesis of these complexes often involves the reaction of a nickel(II) salt, like NiCl₂·6H₂O or Ni(PF₆)₂, with the desired ligands in a suitable solvent. For example, the complex [Ni(C₁₃H₁₈N₃S)]PF₆·CH₂Cl₂ was synthesized from the reaction of 2-(tert-butylthio)benzaldehyde, N-(2-aminoethyl)piperazine, and a nickel(II) salt, followed by the addition of ammonium (B1175870) this compound. iucr.org In another approach, square-planar nickel(II) complexes supported by pyridine-functionalized N-heterocyclic carbene (NHC) ligands, NiL1₂ and NiL2₂, were obtained via a carbene transfer reaction from the corresponding silver-NHC complexes. acs.orgresearchgate.netacs.org

The structural characterization of these complexes reveals interesting features influenced by the nature of the ligands and the weakly coordinating this compound anion. In [Ni(C₁₃H₁₈N₃S)]PF₆·CH₂Cl₂, the nickel(II) ion is surrounded by an N,N',N'',S-tetradentate ligand in a square-planar geometry. iucr.org The this compound anion is not coordinated to the nickel center but is present in the crystal lattice. iucr.org

The complex tetrakis(4-methylpyridine)nickel(II)this compound, Ni(4-mepy)₄(PF₆)₂, exhibits a square-planar arrangement of the four 4-methylpyridine (B42270) ligands around the nickel ion, with the this compound anions located above and below this plane. cdnsciencepub.com The Ni-F distances are relatively long (3.031(8) Å), indicating a weak, primarily ionic interaction rather than a strong coordinate bond. cdnsciencepub.com This demonstrates the role of this compound as a weakly coordinating anion.

The table below provides a summary of structural data for some Nickel(II) this compound complexes.

| Complex | Coordination Geometry | Key Structural Features | Reference |

| [Ni(C₁₃H₁₈N₃S)]PF₆·CH₂Cl₂ | Square-planar | Ni(II) is coordinated by an N,N',N'',S-tetradentate ligand. [PF₆]⁻ is a counterion. | iucr.org |

| Ni(4-mepy)₄(PF₆)₂ | Square-planar with weakly interacting anions | Four 4-methylpyridine ligands form a square plane around Ni(II). [PF₆]⁻ anions are in axial positions with long Ni-F distances. | cdnsciencepub.com |

| NiL1₂ (L1 = tetradentate NHC ligand) | Square-planar | Ni(II) is coordinated by a tetradentate NHC ligand. [PF₆]⁻ anions are counterions. | acs.orgresearchgate.netacs.org |

| NiL2₂ (L2 = tetradentate NHC ligand) | Square-planar | Ni(II) is coordinated by a tetradentate NHC ligand. [PF₆]⁻ anions are counterions. | acs.orgresearchgate.netacs.org |

Lead(II) this compound Complexes

Lead(II) this compound complexes are of interest due to the varied coordination geometries that can be adopted by the lead(II) ion, which are often influenced by the stereochemical activity of its 6s² lone pair of electrons. The use of the weakly coordinating this compound anion can help in isolating and studying the intrinsic coordination preferences of the lead(II) center with other ligands.

The synthesis of lead(II) this compound complexes can be achieved through metathesis reactions. For example, the reaction of Pb(NO₃)₂ with 2,2'-bipyridine (B1663995) in aqueous solution, followed by the addition of a this compound salt, has been used to crystallize both bis- and tetrakis-substituted bipyridine complexes of lead(II), namely Pb(bpy)₂₂ and Pb(bpy)₄₂·bpy. researchgate.net

The structural characterization of these complexes provides insight into the coordination environment of the lead(II) ion. In the case of Pb(bpy)₄₂·bpy, the lead center is coordinated to four bipyridine ligands. researchgate.net The structure is notable for the presence of both intramolecular and intermolecular π-stacking interactions involving the bipyridine ligands. researchgate.net The this compound anions are present in the crystal lattice to balance the charge of the complex cation.

Another example involves lead(II) as a template for the synthesis of macrocyclic ligands. The complex (acetato-O, O')[3,13-dithia-6,10-diaza-1,8(2,6)-dipyridinacyclotetradecaphane-6,9-diene]lead(II) this compound features a lead(II) ion coordinated by the hexadentate N₄S₂-donor macrocycle and an acetate anion, with the this compound acting as the counterion. squ.edu.om

The stereochemical activity of the lone pair in lead(II) complexes can be assessed by analyzing their coordination environments. Structures can be classified as holodirected, where the ligands are distributed spherically around the metal, or hemidirected, where there is a gap in the coordination sphere occupied by the lone pair. researchgate.net The choice of the counteranion can influence which type of structure is formed.

The table below summarizes information on Lead(II) this compound complexes.

| Complex | Coordination Features | Role of this compound | Reference |

| Pb(bpy)₂₂ | Lead(II) coordinated to two 2,2'-bipyridine ligands. | Counteranion | researchgate.net |

| Pb(bpy)₄₂·bpy | Lead(II) coordinated to four 2,2'-bipyridine ligands; features π-stacking. | Counteranion | researchgate.net |

| (acetato-O, O')[macrocycle]lead(II) this compound | Lead(II) coordinated to a hexadentate macrocycle and an acetate anion. | Counteranion | squ.edu.om |

Spectroscopic and Structural Elucidation of Hexafluorophosphate Species

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, encompassing Raman and Infrared (IR) techniques, is a primary tool for probing the molecular structure of the hexafluorophosphate anion. The PF₆⁻ ion, possessing octahedral (Oₕ) symmetry, has specific selection rules that determine which of its vibrational modes are active in Raman or IR spectra. However, interactions with its environment, such as cation coordination or solvent effects, can lead to distortions in this symmetry, causing changes in the observed spectra. up.ac.zaup.ac.za

Raman spectroscopy is highly effective for characterizing the symmetric vibrations of the this compound anion. For an ideal octahedral PF₆⁻ ion, three Raman-active modes are expected: the symmetric P-F stretch (ν₁, A₁g), the doubly degenerate P-F stretch (ν₂, E₉), and the triply degenerate F-P-F bend (ν₅, T₂₉). rsc.org

In solid-state studies of anhydrous alkali metal hexafluorophosphates (MPF₆, where M = Li⁺, Na⁺, K⁺), the Raman spectra are interpreted in terms of a cubic space group (Fm3m), which gives rise to 21 vibrational modes. up.ac.zaresearchgate.net The most intense band in the Raman spectrum corresponds to the symmetric stretching mode (A₁g) of the PF₆⁻ anion, which is observed around 741-745 cm⁻¹. rsc.orgaip.org Other prominent bands for anhydrous alkali metal-PF₆ salts are found at approximately 475 cm⁻¹ (E₉), 560 cm⁻¹ (T₁ᵤ), and 571 cm⁻¹ (T₂₉). rsc.org

The positions of these bands can be influenced by the nature of the cation. For instance, in the series from LiPF₆ to KPF₆, small shifts in the Raman bands are observed, which are attributed to the differences in cation size and electronegativity. up.ac.zaup.ac.za Crystal symmetry distortions, particularly in LiPF₆, can cause otherwise IR-active modes (like the T₁ᵤ mode) to appear in the Raman spectrum. up.ac.zaup.ac.za

In ionic liquids such as 1-alkyl-3-methylimidazolium this compound ([CₙC₁im][PF₆]), the sharp and intense A₁g band of the PF₆⁻ anion at ~741 cm⁻¹ serves as a convenient spectroscopic probe. aip.orgpublish.csiro.au Studies on these systems reveal the existence of rotational isomers (conformers) of the cation, and the Raman bands associated with the anion remain distinct. publish.csiro.auacs.org

Table 1: Raman Vibrational Modes for this compound (PF₆⁻) in Various Compounds

| Compound/System | ν₁ (A₁g) (cm⁻¹) | ν₂ (E₉) (cm⁻¹) | ν₅ (T₂₉) (cm⁻¹) | Other Bands (cm⁻¹) | Reference |

| Anhydrous LiPF₆ | 745 | 475 | 571 | 560 (T₁ᵤ, IR-active) | rsc.org |

| [C₄C₁im][PF₆] (Ionic Liquid) | 741 | - | - | - | aip.org |

| [C₆C₁im][PF₆] (Ionic Liquid) | 741 | - | - | - | aip.org |

| [C₈C₁im][PF₆] (Ionic Liquid) | 741 | - | - | - | aip.org |

| Polypyrrole (PPY) doped with PF₆⁻ | - | - | - | Bands at 935, 1029, 1233, 1541 | researchgate.net |

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are complementary to Raman spectroscopy, primarily detecting vibrations that involve a change in the molecule's dipole moment. For the centrosymmetric PF₆⁻ anion, the mutual exclusion rule dictates that vibrations active in the Raman spectrum are inactive in the IR spectrum, and vice versa. The primary IR-active modes for PF₆⁻ are the triply degenerate P-F stretch (ν₃, T₁ᵤ) and the triply degenerate F-P-F bend (ν₄, T₁ᵤ). researchgate.net